

An In-depth Technical Guide to Octyl α -D-Glucopyranoside: Structure, Properties, and Applications

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Compound of Interest

Compound Name: Octyl α -D-glucopyranoside

Cat. No.: B013808

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This technical guide provides a comprehensive overview of octyl α -D-glucopyranoside, a non-ionic detergent widely utilized by researchers, scientists, and drug development professionals. This document delves into its core structure, physicochemical properties, synthesis, purification, and its critical role in the study of membrane proteins.

Structure and Physicochemical Properties

Octyl α -D-glucopyranoside (α -OG) is an alkyl glucoside consisting of a hydrophilic glucose headgroup and a hydrophobic octyl (eight-carbon) tail. The anomeric carbon of the glucose is in the alpha configuration. This amphipathic structure is key to its function as a detergent.

The structure consists of alternating regions of polar and nonpolar groups, resulting from the close packing of fully extended hydrocarbon chains between hydrogen-bonded layers of glucopyranoside rings.^[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of octyl α -D-glucopyranoside is presented in Table 1.

Property	Value	Reference
Chemical Formula	C ₁₄ H ₂₈ O ₆	[2][3][4]
Molecular Weight	292.37 g/mol	[2][3][4][5]
CAS Number	29781-80-4	[2][4][5]
Appearance	White Powder	[2]
Solubility in Water	Slightly soluble (7 g/L at 25°C)	[2]
Storage Temperature	-20°C	[2][5]

Micellar Properties

Like other detergents, octyl α -D-glucopyranoside forms micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These properties are crucial for its application in solubilizing membrane proteins. It is important to note that the CMC and aggregation number are more extensively reported for the β -anomer. The properties of the α -anomer are expected to be similar.

Property	Value	Reference
Critical Micelle Concentration (CMC)	~20-25 mM	[6][7][8]
Aggregation Number	84	[6][7][8]
Micellar Average Molecular Weight	~25,000 g/mol	[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and application of octyl α -D-glucopyranoside.

Synthesis of Octyl α -D-Glucopyranoside

Two common methods for the synthesis of alkyl glycosides are the Koenigs-Knorr reaction and the Fischer glycosidation. To favor the formation of the α -anomer, specific reaction conditions and protecting group strategies are employed.

2.1.1. Koenigs-Knorr Reaction for α -Glycosides

The Koenigs-Knorr reaction involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt. To achieve α -selectivity, a non-participating protecting group is used at the C2 position of the glucose donor.

Protocol:

- Preparation of the Glycosyl Donor:
 - Start with D-glucose. Protect the hydroxyl groups at C2, C3, C4, and C6 with a non-participating group, such as a benzyl ether. This prevents the formation of a bicyclic intermediate that would lead to the β -anomer.
 - Introduce a good leaving group, such as bromide, at the anomeric carbon (C1). A common reagent for this is HBr in acetic acid. The resulting compound is 2,3,4,6-tetra-O-benzyl- α -D-glucopyranosyl bromide.
- Glycosylation Reaction:
 - In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-octanol (1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or a mixture of DCM and diethyl ether.
 - Add a promoter, such as silver carbonate (Ag_2CO_3) or silver triflate (AgOTf) (1.5 equivalents), and molecular sieves to ensure anhydrous conditions.
 - Cool the mixture to 0°C.
 - Slowly add a solution of the 2,3,4,6-tetra-O-benzyl- α -D-glucopyranosyl bromide (1 equivalent) in anhydrous DCM to the reaction mixture.

- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Deprotection:
 - Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts and molecular sieves.
 - Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - The crude product is the protected octyl α -D-glucopyranoside. Deprotection of the benzyl groups is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere.
 - After deprotection, the catalyst is filtered off, and the solvent is removed to yield the crude octyl α -D-glucopyranoside.

2.1.2. Fischer Glycosidation

Fischer glycosidation is the reaction of a monosaccharide with an alcohol in the presence of an acid catalyst. While this method often yields a mixture of anomers and ring forms, reaction conditions can be optimized to favor the thermodynamically more stable α -pyranoside.

Protocol:

- Reaction Setup:
 - Suspend D-glucose in an excess of 1-octanol. The large excess of the alcohol serves as both the reactant and the solvent, driving the equilibrium towards the product.
 - Add a strong acid catalyst, such as sulfuric acid (H_2SO_4) or a solid acid catalyst like an acidic ion-exchange resin (e.g., Dowex 50WX8).
 - Heat the mixture with stirring. The reaction temperature can range from 80°C to 120°C.

- Reaction Monitoring and Work-up:
 - Monitor the reaction by TLC. Longer reaction times generally favor the formation of the more stable pyranoside ring and the α -anomer.^[9]
 - Once the desired conversion is achieved, cool the reaction mixture to room temperature.
 - Neutralize the acid catalyst. If a liquid acid was used, it can be neutralized with a base such as sodium carbonate. If a solid resin was used, it can be removed by filtration.
 - Remove the excess 1-octanol by vacuum distillation.

Purification of Octyl α -D-Glucopyranoside

Commercial preparations of octyl glucosides can contain impurities such as long-chain alcohols, ionic compounds, and UV-absorbing materials.^[10] These can be removed by chromatographic methods.

2.2.1. Column Chromatography

Protocol:

- Column Preparation:
 - Pack a glass column with silica gel as the stationary phase, using a slurry method with a non-polar solvent like hexane.
- Sample Loading and Elution:
 - Dissolve the crude octyl α -D-glucopyranoside in a minimal amount of the mobile phase.
 - Carefully load the sample onto the top of the silica gel bed.
 - Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture) and gradually increasing the polarity by increasing the proportion of a more polar solvent (e.g., ethyl acetate or methanol).
 - The less polar impurities will elute first, followed by the desired octyl α -D-glucopyranoside.

- Fraction Collection and Analysis:

- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent to obtain the purified octyl α -D-glucopyranoside.

2.2.2. Ion-Exchange Chromatography

This method is particularly useful for removing ionic impurities.

Protocol:

- Resin Preparation:

- Use a mixed-bed ion-exchange resin containing both cation and anion exchange beads.
- Prepare the resin according to the manufacturer's instructions, which typically involves washing with deionized water.

- Purification:

- Dissolve the octyl α -D-glucopyranoside in deionized water.
- Pass the solution through a column packed with the mixed-bed resin.
- The ionic impurities will bind to the resin, while the non-ionic octyl α -D-glucopyranoside will pass through.
- Collect the eluate containing the purified product.
- Lyophilize or evaporate the water to obtain the pure, solid detergent.

Applications in Membrane Biology

The primary application of octyl α -D-glucopyranoside is in the solubilization and purification of integral membrane proteins. Its non-ionic nature and well-defined micellar properties make it effective at disrupting the lipid bilayer and maintaining the native structure of the protein.

Solubilization of Membrane Proteins

Protocol:

- Membrane Preparation:
 - Isolate the cell membranes containing the target protein by cell lysis followed by ultracentrifugation.
 - Resuspend the membrane pellet in a suitable buffer (e.g., Tris-HCl, HEPES) containing protease inhibitors.
- Detergent Solubilization:
 - Determine the optimal concentration of octyl α -D-glucopyranoside. This is typically done by screening a range of concentrations above the CMC (e.g., 0.5% to 2.0% w/v).^[7]
 - Add the detergent to the membrane suspension and incubate with gentle agitation for 1-4 hours at 4°C.^[7]
- Separation of Solubilized Proteins:
 - Centrifuge the mixture at high speed (e.g., 100,000 x g for 60 minutes) to pellet the unsolubilized membrane fragments.^[7]
 - The supernatant contains the solubilized membrane proteins in mixed micelles with the detergent and lipids.

Reconstitution of Membrane Proteins into Liposomes

After purification, membrane proteins can be reconstituted into artificial lipid bilayers (liposomes) for functional studies. This typically involves the removal of the detergent.

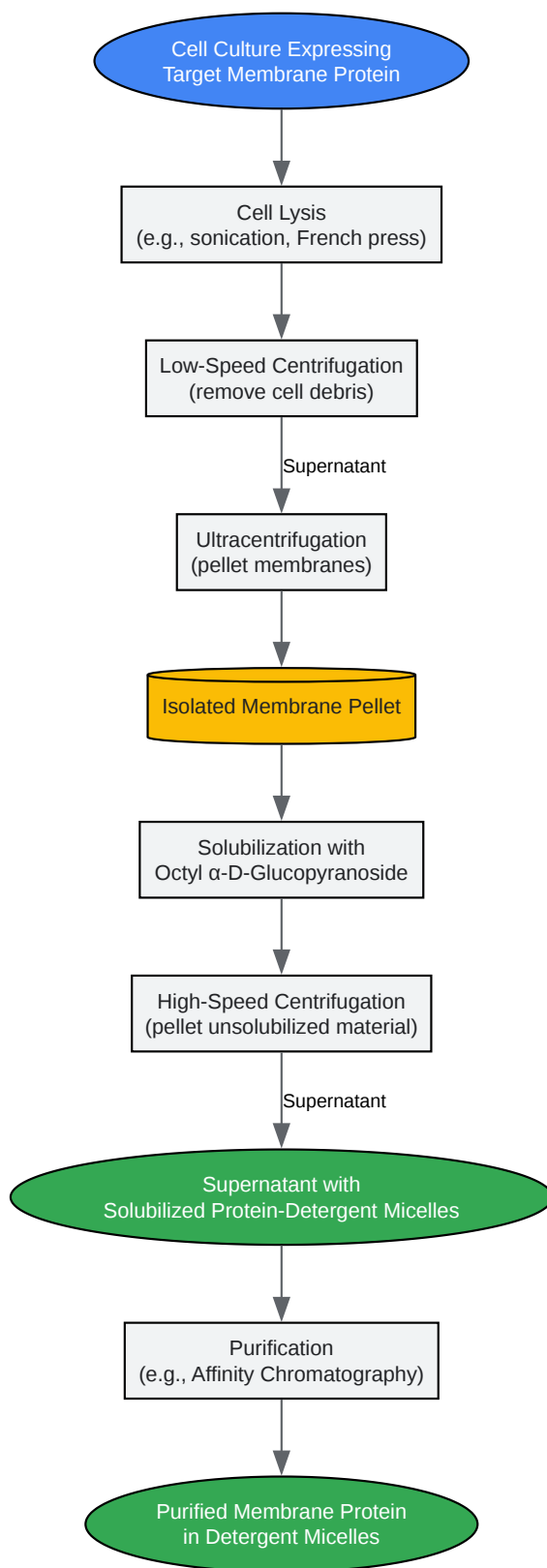
Protocol:

- Preparation of Mixed Micelles:

- Mix the purified, detergent-solubilized membrane protein with a solution of lipids (e.g., phospholipids) that have been solubilized with octyl α -D-glucopyranoside.
- Detergent Removal:
 - Slowly remove the detergent from the mixed micelle solution. This can be achieved by:
 - Dialysis: Place the solution in a dialysis bag with a molecular weight cutoff that retains the protein and liposomes but allows the smaller detergent monomers to pass through. Dialyze against a detergent-free buffer over an extended period.[\[8\]](#)
 - Gel Filtration Chromatography: Pass the solution through a size-exclusion column. The larger proteoliposomes will elute in the void volume, while the smaller detergent micelles will be retained.
 - Adsorption to Hydrophobic Beads: Use beads like Bio-Beads that adsorb hydrophobic molecules, effectively removing the detergent from the solution.
- Formation of Proteoliposomes:
 - As the detergent concentration drops below the CMC, the lipids self-assemble into bilayers, incorporating the membrane protein to form proteoliposomes.

Visualizations

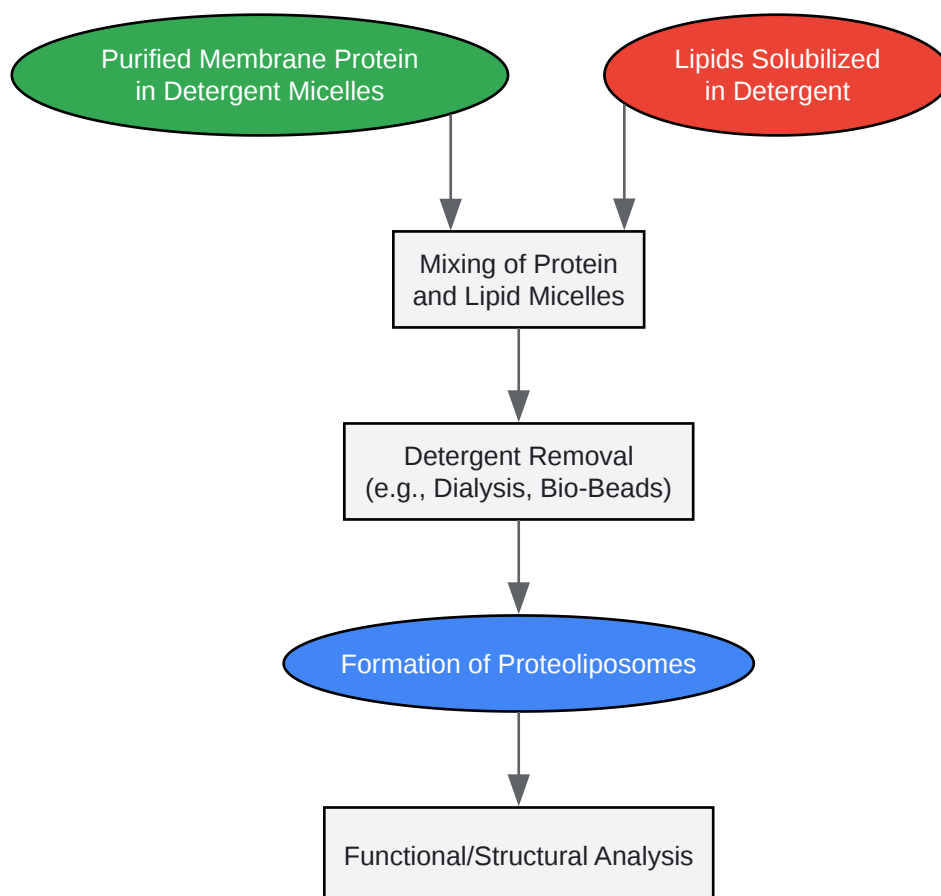
Workflow for Membrane Protein Extraction



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Caption: A general workflow for the extraction and purification of membrane proteins using octyl α -D-glucopyranoside.

Reconstitution of Membrane Proteins into Liposomes



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Caption: A schematic workflow for the reconstitution of purified membrane proteins into liposomes.

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